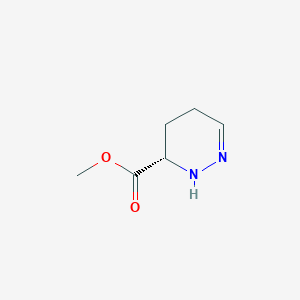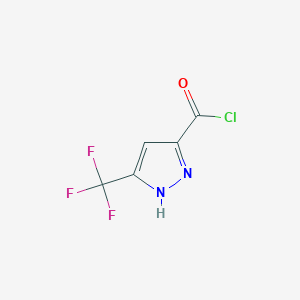
5-(Trifluoromethyl)-1h-pyrazole-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)-1h-pyrazole-3-carbonyl chloride is a chemical compound with the molecular formula C5H2ClF3N2O. It is an important building block in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethyl)-1h-pyrazole-3-carbonyl chloride is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes in the body. This leads to a decrease in the production of certain proteins, which are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects
5-(Trifluoromethyl)-1h-pyrazole-3-carbonyl chloride has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory and antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(Trifluoromethyl)-1h-pyrazole-3-carbonyl chloride is its versatility in the synthesis of various pharmaceuticals and agrochemicals. It is also relatively easy to synthesize and purify. However, it has some limitations in lab experiments, such as its low solubility in water and its potential toxicity.
Direcciones Futuras
There are many future directions for the research and development of 5-(Trifluoromethyl)-1h-pyrazole-3-carbonyl chloride. One direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the exploration of its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and viral infections. Additionally, further studies are needed to understand its mechanism of action and its potential toxicity.
Métodos De Síntesis
The synthesis of 5-(Trifluoromethyl)-1h-pyrazole-3-carbonyl chloride involves the reaction of 5-Amino-1H-pyrazole-3-carboxylic acid with trifluoroacetic anhydride and thionyl chloride. The reaction takes place in the presence of a catalyst such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA).
Aplicaciones Científicas De Investigación
5-(Trifluoromethyl)-1h-pyrazole-3-carbonyl chloride is widely used as a building block in the synthesis of various pharmaceuticals and agrochemicals. It is used in the synthesis of anti-inflammatory drugs, antiviral agents, and anticancer drugs. It is also used in the synthesis of herbicides, insecticides, and fungicides.
Propiedades
Número CAS |
129768-29-2 |
|---|---|
Nombre del producto |
5-(Trifluoromethyl)-1h-pyrazole-3-carbonyl chloride |
Fórmula molecular |
C5H2ClF3N2O |
Peso molecular |
198.53 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C5H2ClF3N2O/c6-4(12)2-1-3(11-10-2)5(7,8)9/h1H,(H,10,11) |
Clave InChI |
LQSQXCJJVUVZRA-UHFFFAOYSA-N |
SMILES |
C1=C(NN=C1C(=O)Cl)C(F)(F)F |
SMILES canónico |
C1=C(NN=C1C(=O)Cl)C(F)(F)F |
Sinónimos |
1H-Pyrazole-3-carbonyl chloride, 5-(trifluoromethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



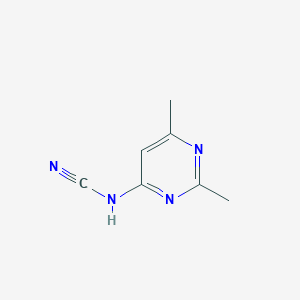

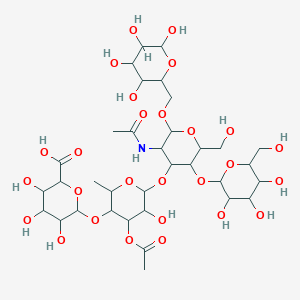


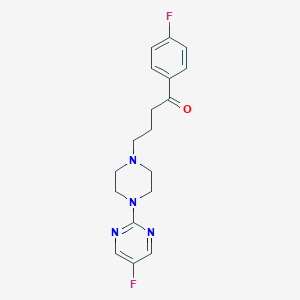

![7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B159508.png)

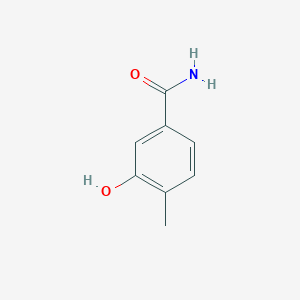
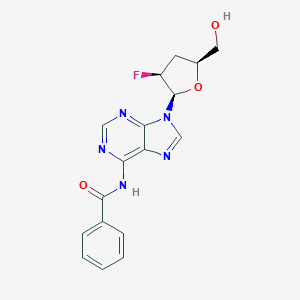
![(E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one](/img/structure/B159515.png)
